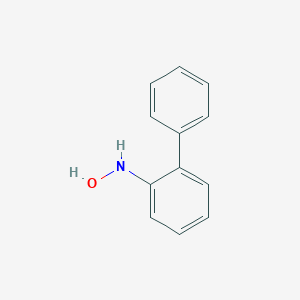
N-(2-phenylphenyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-phenylphenyl)hydroxylamine: is an organic compound that belongs to the class of aromatic amines It is a derivative of 2-aminobiphenyl, where a hydroxy group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination and Hydroxylation: One common method involves the amination of biphenyl followed by hydroxylation.
Catalytic Systems: Another method involves the use of iridium-catalyzed dehydrogenative cyclization of 2-aminobiphenyls in the presence of a copper cocatalyst under air as a terminal oxidant.
Industrial Production Methods: Industrial production methods for N-(2-phenylphenyl)hydroxylamine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-phenylphenyl)hydroxylamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form 2-aminobiphenyl.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: 2-aminobiphenyl.
Substitution Products: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-phenylphenyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its mutagenic and carcinogenic properties. It is used in studies related to DNA adduct formation and the mechanisms of chemical carcinogenesis .
Medicine: The compound is investigated for its potential role in cancer research, particularly in understanding the metabolic activation of carcinogens and their interaction with DNA .
Industry: this compound is used in the production of dyes and pigments. It is also a precursor for the synthesis of various industrial chemicals .
Mechanism of Action
N-(2-phenylphenyl)hydroxylamine exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, which can bind to DNA and cause mutations . This process involves enzymes such as cytochrome P450 and N-acetyltransferase .
Comparison with Similar Compounds
N-Hydroxy-4-aminobiphenyl: This compound is a potent direct mutagen and is more extensively studied for its carcinogenic properties.
N-Hydroxy-3-aminobiphenyl: This compound is less mutagenic compared to N-(2-phenylphenyl)hydroxylamine.
Uniqueness: this compound is unique due to its specific mutagenic properties and its role in the study of chemical carcinogenesis. Unlike its 4-isomer, it is less potent but still significant in understanding the mechanisms of DNA damage and repair .
Properties
CAS No. |
16169-17-8 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(2-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |
InChI Key |
HVHPNXLNQJYDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
Key on ui other cas no. |
16169-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















